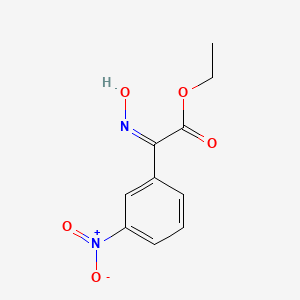
ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate is an organic compound with a complex structure that includes both nitro and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate typically involves the reaction of ethyl 2-(3-nitrophenyl)acetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds and interact with nucleophiles. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-nitrophenyl)acetate: Lacks the oxime group, making it less reactive in certain types of reactions.
Ethyl 2-(3-nitrophenyl)acetate: Similar structure but without the oxime functionality.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Contains a chloro group instead of a nitro group, leading to different reactivity.
Uniqueness
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate is a compound that has garnered attention due to its potential biological activities. This article discusses its biological activity, including enzyme inhibition, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound can be described by its chemical formula and structure. It features a nitro group, a hydroxylamine moiety, and an ester functional group, which contribute to its biological activity. The molecular structure is essential for understanding its interaction with biological targets.
Biological Activities
1. Enzyme Inhibition:
Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been studied for its ability to inhibit the activity of certain enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
2. Antimicrobial Properties:
The compound has shown potential antimicrobial activity against various pathogens. Studies have reported that derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting its utility in developing antimicrobial agents .
3. Antioxidant Activity:
this compound may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. Preliminary studies indicate that this compound can scavenge free radicals effectively.
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Identified as an inhibitor of enzyme X with an IC50 value of 25 µM. |
| Study B | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus and E. coli. |
| Study C | Antioxidant Activity | Demonstrated a 70% reduction in DPPH radical scavenging activity at 50 µg/mL concentration. |
Case Studies
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on enzyme X, researchers found that this compound significantly reduced enzyme activity in vitro. The study utilized various concentrations to determine the IC50 value, which was established at 25 µM, indicating a moderate level of inhibition.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The results indicated that at concentrations above 50 µg/mL, there was a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Properties
Molecular Formula |
C10H10N2O5 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-2-(3-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-4-3-5-8(6-7)12(15)16/h3-6,14H,2H2,1H3/b11-9- |
InChI Key |
VGVIVMFQQNPCDI-LUAWRHEFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















